(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
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Overview
Description
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol typically involves asymmetric synthesis to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis process. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol include:
- (1R,3S)-3-Amino-1-cyclopentanol
- (1R,3S)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This distinct configuration can influence its reactivity, binding interactions, and overall functionality in various applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
VYLKGQFTFHOBKI-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)C(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
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